Cas no 2034431-78-0 (7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane)
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane Chemical and Physical Properties
Names and Identifiers
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- [7-(2,5-Difluorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl][2-(trifluoromethyl)phenyl]methanone
- 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
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- Inchi: 1S/C19H16F5NOS/c20-12-5-6-16(21)14(11-12)17-7-8-25(9-10-27-17)18(26)13-3-1-2-4-15(13)19(22,23)24/h1-6,11,17H,7-10H2
- InChI Key: OXYDOWAOCJSVDV-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=CC(F)=CC=C2F)SCC1)(C1=CC=CC=C1C(F)(F)F)=O
Experimental Properties
- Density: 1.347±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 476.9±45.0 °C(Predicted)
- pka: -2.52±0.40(Predicted)
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6481-3018-2μmol |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-5μmol |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-10μmol |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-20μmol |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-1mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-2mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-3mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-4mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-5mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3018-10mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 10mg |
$79.0 | 2023-09-08 |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
Introduction to 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS No. 2034431-78-0)
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane, identified by the CAS number 2034431-78-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazepane class, a heterocyclic structure known for its diverse biological activities. The presence of fluorine atoms and a benzoyl group at specific positions in its molecular framework imparts unique chemical and pharmacological properties, making it a promising candidate for further research and development.
The molecular structure of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is characterized by a central thiazepane ring fused with a benzoyl moiety and an aromatic ring substituted with fluorine atoms. The 2,5-difluorophenyl group enhances the compound's lipophilicity and metabolic stability, while the trifluoromethyl group contributes to its binding affinity and selectivity. These structural features are critical in determining its interaction with biological targets, particularly enzymes and receptors involved in disease pathways.
In recent years, there has been growing interest in thiazepane derivatives due to their potential therapeutic applications. Studies have demonstrated that compounds within this class exhibit inhibitory activity against various enzymes and receptors associated with neurological disorders, cardiovascular diseases, and cancer. The specific substitution pattern in 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane makes it an attractive scaffold for drug discovery efforts aimed at modulating these targets.
One of the most compelling aspects of this compound is its interaction with the serotonin receptor system. Serotonin (5-hydroxytryptamine or 5-HT) plays a crucial role in regulating mood, cognition, and pain perception. Selective serotonin reuptake inhibitors (SSRIs) are widely used to treat depression and anxiety disorders. The structural features of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane suggest that it may interact with serotonin receptors in a manner similar to known therapeutic agents. Preliminary computational studies have indicated that this compound could exhibit high affinity for certain serotonin receptor subtypes, potentially leading to novel pharmacological effects.
Furthermore, the presence of fluorine atoms in the 2,5-difluorophenyl group not only influences the compound's pharmacokinetic properties but also enhances its binding stability through halogen bonding interactions. Halogen bonds are non-covalent interactions that can significantly strengthen molecular recognition processes. This feature makes 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane a valuable candidate for designing molecules with improved binding affinity and selectivity.
Recent advancements in spectroscopic techniques have allowed researchers to gain deeper insights into the conformational behavior of this compound. NMR spectroscopy studies have revealed that the thiazepane ring adopts specific conformations in solution, which are influenced by the electron-withdrawing effects of the benzoyl group and the electron-donating effects of the fluorine atoms. These structural insights are crucial for understanding how the compound interacts with biological targets at the molecular level.
The synthesis of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated aromatic rings requires precise control over reaction conditions to ensure high yields and purity. However, modern synthetic methodologies have made significant progress in facilitating such transformations. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex heterocyclic frameworks efficiently. These methods have been instrumental in synthesizing analogs of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane, allowing researchers to explore its pharmacological potential further.
In conclusion,7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS No. 2034431-78-0) represents a structurally intriguing compound with significant therapeutic potential. Its unique combination of fluorinated aromatic rings and a thiazepane core makes it an attractive scaffold for drug discovery efforts targeting neurological disorders and other diseases. As research continues to uncover new biological activities associated with thiazepane derivatives,7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is poised to play a pivotal role in developing next-generation therapeutics.
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